2,4-Dioxo-4-(thiophen-2-yl)butanoic acid
Overview
Description
2,4-Dioxo-4-(thiophen-2-yl)butanoic acid is an organic compound with the molecular formula C8H6O4S It is characterized by the presence of a thiophene ring attached to a butanoic acid backbone with two keto groups at positions 2 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dioxo-4-(thiophen-2-yl)butanoic acid typically involves the reaction of thiophene derivatives with suitable keto acids. One common method involves the condensation of thiophene-2-carboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation and oxidation to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the keto groups can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding alcohols.
Substitution: The thiophene ring can participate in electrophilic substitution reactions, where electrophiles such as halogens or nitro groups can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogens (chlorine, bromine), nitrating agents, often in the presence of catalysts or under controlled temperature conditions.
Major Products:
Oxidation: Formation of carboxylic acids or further oxidized products.
Reduction: Formation of alcohols or partially reduced intermediates.
Substitution: Introduction of halogen or nitro groups on the thiophene ring.
Scientific Research Applications
2,4-Dioxo-4-(thiophen-2-yl)butanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and electronic components due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2,4-Dioxo-4-(thiophen-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound’s keto groups and thiophene ring allow it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. Its exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
2,4-Dioxo-4-(2-thienyl)butanoic acid methyl ester: A methyl ester derivative with similar structural features but different reactivity and solubility properties.
4-(2-Thienyl)-2,4-dioxobutanoic acid: Another thiophene-containing keto acid with comparable chemical behavior.
Uniqueness: 2,4-Dioxo-4-(thiophen-2-yl)butanoic acid is unique due to its specific arrangement of functional groups, which confer distinct electronic and steric properties. This uniqueness makes it valuable in specialized applications where precise reactivity and interaction with biological targets are required.
Properties
IUPAC Name |
2,4-dioxo-4-thiophen-2-ylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4S/c9-5(4-6(10)8(11)12)7-2-1-3-13-7/h1-3H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRKICQKTVHQBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CC(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378011 | |
Record name | 2,4-dioxo-4-thiophen-2-ylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105356-57-8 | |
Record name | 2,4-dioxo-4-thiophen-2-ylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.